2-(4-Bromophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide
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Overview
Description
2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is an organic compound that features a bromophenoxy group and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the Hydrazone: The reaction begins with the condensation of 2-methoxybenzaldehyde with acetohydrazide in the presence of an acid catalyst to form the corresponding hydrazone.
Substitution Reaction: The hydrazone is then reacted with 4-bromophenol under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety into hydrazine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenol: Shares the bromophenoxy group but lacks the hydrazone moiety.
4-Bromo-2-methoxybenzaldehyde: Contains the bromophenoxy group and methoxybenzylidene moiety but lacks the acetohydrazide group.
Uniqueness
2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
303066-09-3 |
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Molecular Formula |
C16H15BrN2O3 |
Molecular Weight |
363.21 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-15-5-3-2-4-12(15)10-18-19-16(20)11-22-14-8-6-13(17)7-9-14/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
YKTAZDGKEXAMPS-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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